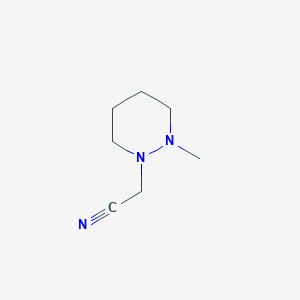
2-(2-Methyldiazinan-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyldiazinan-1-yl)acetonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as DMXAA or ASA404, and it has been found to possess anti-tumor properties, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Methyldiazinan-1-yl)acetonitrile is not fully understood. However, it is believed to activate the immune system and stimulate the production of cytokines, which are proteins that play a crucial role in regulating immune responses. This activation of the immune system leads to the destruction of tumor cells and the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-tumor properties, DMXAA has been found to have other biochemical and physiological effects. It has been shown to increase blood flow and oxygenation in tumors, which can enhance the delivery of chemotherapy drugs to the tumor site. DMXAA has also been found to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels in tumors, which are necessary for their growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Methyldiazinan-1-yl)acetonitrile in lab experiments is its potent anti-tumor properties, which make it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(2-Methyldiazinan-1-yl)acetonitrile. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in combination therapy with other chemotherapy drugs. Additionally, research on the underlying mechanisms of its anti-tumor properties could lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of 2-(2-Methyldiazinan-1-yl)acetonitrile can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-aminopropionitrile with methyl isocyanate to form 2-methyl-3-(methylcarbamoyl)propanenitrile, which is then further reacted with hydrazine to yield 2-(2-Methyldiazinan-1-yl)acetonitrile.
Aplicaciones Científicas De Investigación
The anti-tumor properties of 2-(2-Methyldiazinan-1-yl)acetonitrile have been extensively studied in preclinical and clinical trials. This compound has been found to induce tumor necrosis and inhibit tumor growth in various cancer cell lines, including lung, breast, and colon cancer. In addition, DMXAA has been shown to enhance the anti-tumor effects of other chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
Número CAS |
159583-33-2 |
|---|---|
Nombre del producto |
2-(2-Methyldiazinan-1-yl)acetonitrile |
Fórmula molecular |
C7H13N3 |
Peso molecular |
139.2 g/mol |
Nombre IUPAC |
2-(2-methyldiazinan-1-yl)acetonitrile |
InChI |
InChI=1S/C7H13N3/c1-9-5-2-3-6-10(9)7-4-8/h2-3,5-7H2,1H3 |
Clave InChI |
IYZNKKQOLDPKQC-UHFFFAOYSA-N |
SMILES |
CN1CCCCN1CC#N |
SMILES canónico |
CN1CCCCN1CC#N |
Sinónimos |
1(2H)-Pyridazineacetonitrile,tetrahydro-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



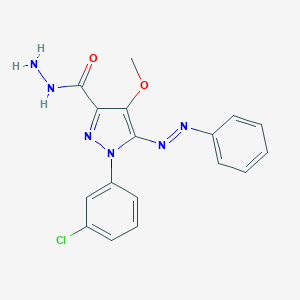
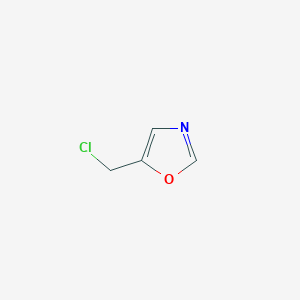
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)


![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)

![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
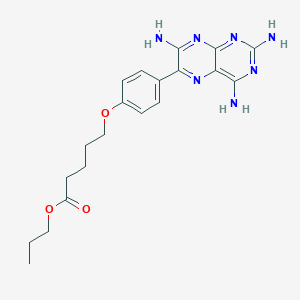
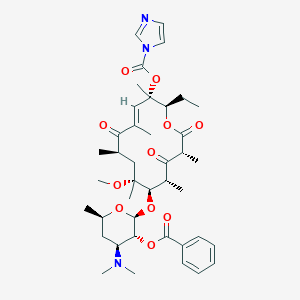
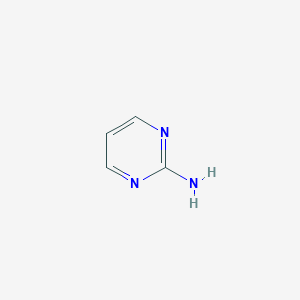


![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)